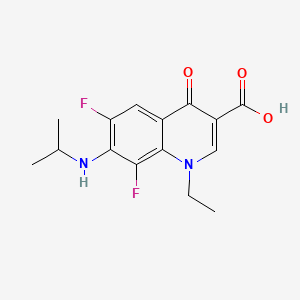
1-Ethyl-6,8-difluoro-7-(isopropylamino)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-6,8-difluoro-7-(isopropylamino)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. Quinolones are known for their broad-spectrum antibacterial activity, making them valuable in treating various bacterial infections. This compound is characterized by its unique structure, which includes fluorine atoms and an isopropylamino group, contributing to its potent antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-6,8-difluoro-7-(isopropylamino)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the ethyl, fluorine, and isopropylamino groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-6,8-difluoro-7-(isopropylamino)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinoline core or other functional groups.
Substitution: Halogen atoms, such as fluorine, can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
1-Ethyl-6,8-difluoro-7-(isopropylamino)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing new quinolone derivatives with enhanced properties.
Biology: Studied for its antibacterial activity against various pathogens, including resistant strains.
Medicine: Investigated for potential therapeutic applications in treating bacterial infections.
Industry: Utilized in the development of new antibiotics and other pharmaceutical products.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling and relaxation of bacterial DNA, leading to cell death. The presence of fluorine atoms enhances its binding affinity and potency.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with similar antibacterial properties.
Levofloxacin: Known for its broad-spectrum activity and clinical use.
Moxifloxacin: A newer quinolone with enhanced activity against resistant strains.
Uniqueness
1-Ethyl-6,8-difluoro-7-(isopropylamino)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is unique due to its specific structural features, such as the isopropylamino group and fluorine atoms, which contribute to its potent antibacterial activity and favorable pharmacokinetic properties.
Properties
Molecular Formula |
C15H16F2N2O3 |
|---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
1-ethyl-6,8-difluoro-4-oxo-7-(propan-2-ylamino)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H16F2N2O3/c1-4-19-6-9(15(21)22)14(20)8-5-10(16)12(18-7(2)3)11(17)13(8)19/h5-7,18H,4H2,1-3H3,(H,21,22) |
InChI Key |
NIBOFCRBNOCWKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)NC(C)C)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















